6-Fluoronicotinic acid

Catalog No.
S706691
CAS No.
403-45-2
M.F
C6H4FNO2
M. Wt
141.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoronicotinic acid

CAS Number

403-45-2

Product Name

6-Fluoronicotinic acid

IUPAC Name

6-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H4FNO2

Molecular Weight

141.1 g/mol

InChI

InChI=1S/C6H4FNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)

InChI Key

UJDLCTNVHJEBDG-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)O)F

Canonical SMILES

C1=CC(=NC=C1C(=O)O)F

Building block for drug discovery and development:

6-FNA serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs) []. Its bioactive nature makes it a promising starting point for creating new drugs, particularly in the field of oncology []. One example is a derivative of quinoline-8-yl-nicotinamide, synthesized from 6-FNA, which is currently being investigated for its potential in treating pancreatic cancer [].

Development of tracers for Positron Emission Tomography (PET):

6-FNA's fluorine atom makes it highly suitable for creating radiolabeled tracers for PET scans. These tracers bind to specific molecules in the body, allowing researchers to visualize and measure changes in metabolic processes [, ]. This application plays a vital role in early detection and monitoring of various diseases, including melanoma [].

Other research applications:

Beyond the aforementioned areas, 6-FNA also finds use in diverse research settings, including:

  • Synthesis of related chemicals: 6-FNA serves as a precursor for the synthesis of other important chemical compounds used in various research endeavors [].
  • Development of technical documents: The properties and applications of 6-FNA are documented for scientific reference and educational purposes [].

6-Fluoronicotinic acid, with the chemical formula C₆H₄FNO₂ and CAS number 403-45-2, is a fluorinated derivative of nicotinic acid. It features a carboxylic acid group at the 3-position and a fluorine atom at the 6-position of the pyridine ring. The molecular weight of this compound is approximately 141.10 g/mol. It appears as a white powder with a melting point ranging from 144 to 148 °C .

6-FNA is classified as a skin, eye, and respiratory irritant. It can cause irritation upon contact or inhalation.

  • Safety Data Sheet (SDS): Always refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures for 6-FNA.
, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when treated with amines.
  • Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under specific conditions.

These reactions make it a versatile building block for synthesizing more complex molecules .

6-Fluoronicotinic acid exhibits notable biological activity, making it valuable in pharmaceutical research. It has been identified as a bioactive molecule used in the development of active pharmaceutical ingredients. Research indicates its potential in treating conditions such as pancreatic cancer through derivatives like quinoline-8-yl-nicotinamide . Additionally, it serves as a molecular scaffold for developing tracers used in positron emission tomography, aiding in metabolic process visualization .

Several synthetic routes exist for producing 6-fluoronicotinic acid:

  • From 2-Fluoro-5-methylpyridine: This method involves oxidation processes to introduce the carboxylic acid group.
  • Direct fluorination: Utilizing fluorinating agents on pyridine derivatives can yield 6-fluoronicotinic acid.
  • Carboxylation reactions: Introducing carboxylic functionality via carbon dioxide under specific conditions.

These methods highlight the compound's accessibility for research and industrial applications .

6-Fluoronicotinic acid is utilized in various fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals and biologically active compounds.
  • Positron Emission Tomography: Used in developing imaging agents for cancer diagnostics.
  • Material Science: Serving as a precursor in creating fluorinated materials with unique properties.

Its role as a versatile scaffold makes it crucial for drug discovery and development .

Studies involving 6-fluoronicotinic acid focus on its interactions with biological systems. Research has shown that it can induce stress response genes and autophagy pathways, which are critical in cancer treatment strategies . These findings underscore its potential therapeutic effects and mechanisms of action within cellular environments.

Several compounds share structural similarities with 6-fluoronicotinic acid. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
Methyl 6-fluoropyridine-3-carboxylate0.92Methyl ester derivative of 6-fluoronicotinic acid
(6-Fluoropyridin-3-yl)methanol0.80Alcohol derivative; used in organic synthesis
2-Fluoro-5-methylnicotinic acid0.78Methylated version; different position of substitution
5-Amino-2-fluoroisonicotinic acid0.75Amino group addition; potential biological activity

The presence of the fluorine atom at the 6-position distinguishes 6-fluoronicotinic acid from other nicotinic derivatives, enhancing its solubility and biological activity compared to non-fluorinated counterparts .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

403-45-2

Wikipedia

6-Fluoronicotinic acid

Dates

Modify: 2023-08-15

Explore Compound Types